
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc: is a coordination compound that features zinc as the central metal atom coordinated with two different ligands: 3-methylbenzoate and octadec-9-enoate
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc typically involves the reaction of zinc salts with the respective carboxylic acids. For instance, zinc acetate can be reacted with 3-methylbenzoic acid and octadec-9-enoic acid under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the octadec-9-enoate ligand, which contains a double bond susceptible to oxidative cleavage.
Reduction: Reduction reactions may target the zinc center or the carboxylate ligands, potentially leading to the formation of different zinc complexes.
Substitution: Ligand substitution reactions can occur, where the 3-methylbenzoate or octadec-9-enoate ligands are replaced by other ligands, altering the properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the octadec-9-enoate ligand.
Reduction: Reduced zinc complexes or altered carboxylate ligands.
Substitution: New zinc coordination complexes with different ligands.
科学研究应用
Chemistry:
Catalysis: The compound can act as a catalyst in various organic reactions, including polymerization and esterification processes.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The zinc center can impart antimicrobial properties, making the compound useful in medical applications.
Drug Delivery: The compound’s ability to coordinate with different ligands can be exploited in designing drug delivery systems.
Industry:
Coatings and Paints: The compound can be used in formulations for coatings and paints, providing durability and resistance to environmental factors.
Plastics and Polymers: It is used as an additive in the production of plastics and polymers to enhance their properties.
作用机制
The mechanism by which (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc exerts its effects is primarily through its coordination chemistry. The zinc center can interact with various molecular targets, including enzymes and cellular components, altering their activity. The carboxylate ligands can also participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior.
相似化合物的比较
- (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)copper
- (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)nickel
- (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)cobalt
Comparison:
- Uniqueness: The zinc compound is unique due to the specific properties imparted by the zinc center, such as its antimicrobial activity and catalytic potential.
- Differences: While similar compounds with copper, nickel, or cobalt centers may exhibit comparable coordination chemistry, their reactivity and applications can differ significantly due to the distinct properties of the metal centers.
属性
CAS 编号 |
85702-50-7 |
|---|---|
分子式 |
C26H42O4Zn |
分子量 |
484.0 g/mol |
IUPAC 名称 |
3-methylbenzoic acid;(Z)-octadec-9-enoic acid;zinc |
InChI |
InChI=1S/C18H34O2.C8H8O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-6-3-2-4-7(5-6)8(9)10;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-5H,1H3,(H,9,10);/b10-9-;; |
InChI 键 |
MWNXAZUWESKNDY-XXAVUKJNSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC1=CC(=CC=C1)C(=O)O.[Zn] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CC1=CC(=CC=C1)C(=O)O.[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)

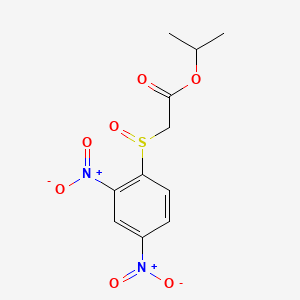
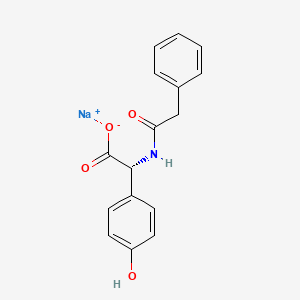

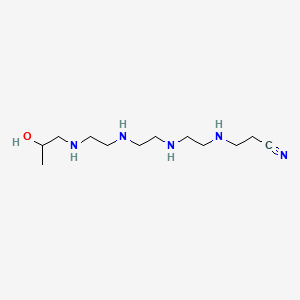
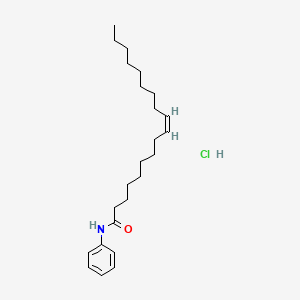


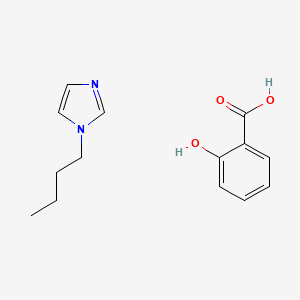

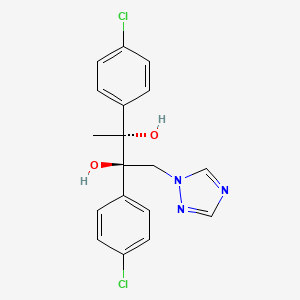
![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)
